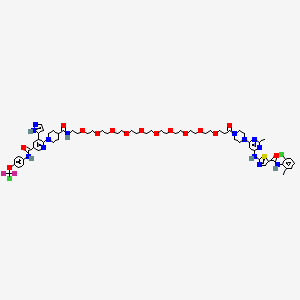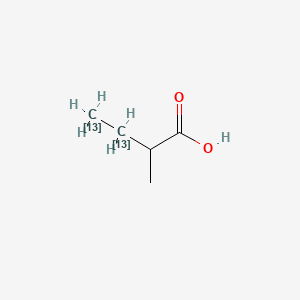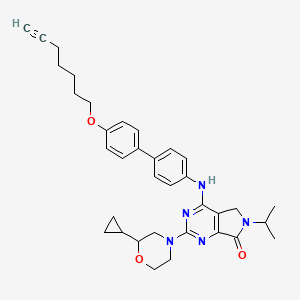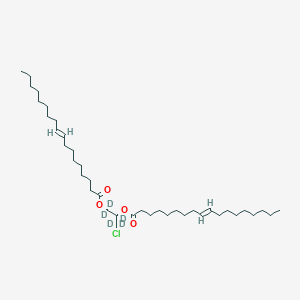
(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 is a deuterated derivative of 1,2-dioleoyl-3-chloropropanediol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 typically involves the deuteration of 1,2-dioleoyl-3-chloropropanediol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes. These processes are designed to maximize yield and purity while minimizing costs. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high-quality products suitable for research and commercial applications.
化学反应分析
Types of Reactions
(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropanediol moiety to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 has numerous applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of lipids in biological systems.
Medicine: Investigated for its potential role in drug development and delivery, particularly in understanding the pharmacokinetics and dynamics of lipid-based drugs.
Industry: Utilized in the development of advanced materials and formulations, including surfactants and emulsifiers.
作用机制
The mechanism of action of (Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This property is exploited in studies to elucidate the detailed mechanisms of lipid metabolism and other biochemical processes.
相似化合物的比较
Similar Compounds
1,2-Dioleoyl-3-chloropropanediol: The non-deuterated version of the compound.
1,2-Dioleoyl-3-bromopropanediol: A similar compound with a bromine atom instead of chlorine.
1,2-Dioleoyl-3-iodopropanediol: Another analog with an iodine atom.
Uniqueness
(Rac)-1,2-Dioleoyl-3-chloropropanediol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis in metabolic and reaction studies, offering insights that are not possible with non-deuterated analogs.
属性
分子式 |
C39H71ClO4 |
|---|---|
分子量 |
644.5 g/mol |
IUPAC 名称 |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17+,20-18+/i35D2,36D2,37D |
InChI 键 |
BLQSPZHGZHJLGB-VHIOVNQWSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


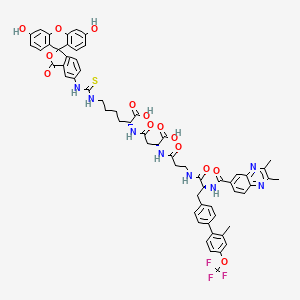


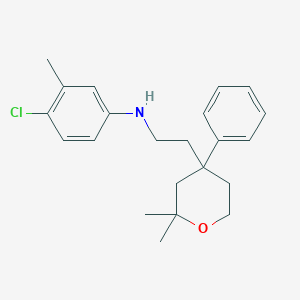
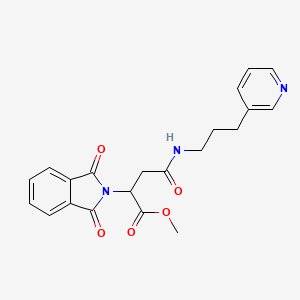
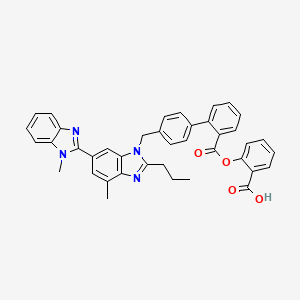
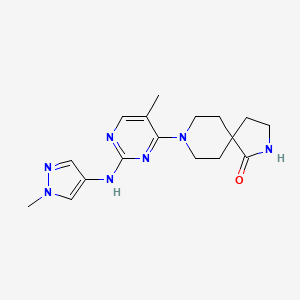
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)

![[(4S)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B12374305.png)
